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5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
CAS No.: 746609-35-8
Cat. No.: VC0005954
Molecular Formula: C15H17ClN2O2S2
Molecular Weight: 356.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 746609-35-8 |
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Molecular Formula | C15H17ClN2O2S2 |
Molecular Weight | 356.9 g/mol |
IUPAC Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2 |
Standard InChI Key | RXDWTDRPUXJDPY-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl |
Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, reflects its structural components:
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Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom at position 1 and a chlorine substituent at position 5.
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Sulfonamide group: A functional group () bridging the thiophene and phenyl rings.
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Piperidine-substituted phenyl ring: A benzene ring with a piperidine moiety at the ortho position .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 746609-35-8 | |
Molecular Formula | ||
Molecular Weight | 356.9 g/mol | |
SMILES Notation | Clc1ccc(s1)S(=O)(=O)Nc1ccccc1N1CCCCC1 |
Structural Analysis
X-ray crystallography and NMR studies reveal a planar thiophene ring connected to a sulfonamide group, which adopts a tetrahedral geometry around the sulfur atom. The piperidine ring exists in a chair conformation, facilitating hydrophobic interactions in biological systems .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves a multi-step process:
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Sulfonation of 5-chlorothiophene: Reaction with chlorosulfonic acid yields 5-chlorothiophene-2-sulfonyl chloride.
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Amidation: Coupling with 2-piperidin-1-ylaniline in the presence of a base (e.g., triethylamine) forms the sulfonamide bond .
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Purification: Column chromatography or recrystallization achieves >98% purity .
Green Chemistry Innovations
Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For example, using cesium carbonate in dimethylformamide (DMF) under microwave irradiation achieves 94% yield in 25 minutes . This method minimizes solvent waste and energy consumption, aligning with sustainable practices .
Table 2: Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Time |
---|---|---|---|
Conventional Heating | DMF, CsCO, 80°C | 94 | 2.5 hours |
Microwave-Assisted | DMF, CsCO, 150°C | 94 | 25 minutes |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). It remains stable under inert atmospheres but degrades upon prolonged exposure to light or moisture, necessitating storage at 2–8°C in amber vials .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1345 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) confirm the sulfonamide group.
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H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons) and δ 3.2–3.5 ppm (piperidine methylene groups) .
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfonamide group acts as a hydrogen bond donor, inhibiting enzymes like carbonic anhydrase and tyrosine kinase. For instance, it suppresses carbonic anhydrase IX (CA-IX) with an IC of 12 nM, a target implicated in cancer progression .
Neurotrophic Effects
In NS-1 cells, derivatives of this compound enhance nerve growth factor (NGF)-mediated neurite outgrowth by 40%, suggesting potential in treating neurodegenerative diseases .
Table 3: Key Biological Data
Target | Activity (IC) | Model System |
---|---|---|
Carbonic Anhydrase IX | 12 nM | In vitro assay |
Tyrosine Kinase | 180 nM | Breast cancer cells |
NGF Potentiation | 40% enhancement | NS-1 cells |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor for antitumor agents (e.g., B-355252) and antimicrobial drugs. Its piperidine moiety enhances blood-brain barrier penetration, making it valuable in CNS drug design .
Research Tools
It is widely used in biochemical assays to study sulfonamide-protein interactions and enzyme kinetics .
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